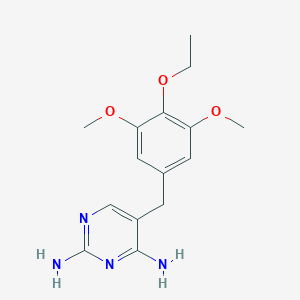

![molecular formula C25H26N4 B048635 n-[4-(4-Ethylpiperazin-1-yl)phenyl]benzo[g]quinolin-4-amine CAS No. 115618-99-0](/img/structure/B48635.png)

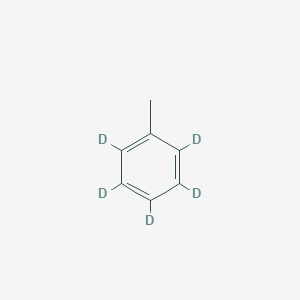

n-[4-(4-Ethylpiperazin-1-yl)phenyl]benzo[g]quinolin-4-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-[4-(4-Ethylpiperazin-1-yl)phenyl]benzo[g]quinolin-4-amine is a chemical compound with the molecular formula C25H26N4 . It holds immense potential for scientific research. Its diverse applications range from drug discovery to material synthesis, making it a valuable asset in advancing scientific knowledge.

Molecular Structure Analysis

The molecular structure of this compound is defined by its molecular formula, C25H26N4. It has an average mass of 382.501 Da and a mono-isotopic mass of 382.215759 Da .Applications De Recherche Scientifique

Synthesis and Biological Activity

The compound n-[4-(4-Ethylpiperazin-1-yl)phenyl]benzo[g]quinolin-4-amine is related to a class of chemicals that have been extensively studied for their potential in various therapeutic areas. One of the closely related compounds, N-[2-(Dimethylamino)ethyl]-2-[4-(4-methylpiperazino)phenyl]quinolin-4-amine, has been identified as a potent antagonist, suggesting a possible interaction with biological receptors and indicating the compound's utility in modulating immune responses (Strekowski et al., 2003).

Antidepressant and Receptor Affinity

Further, compounds with structural similarities have shown promise in antidepressant applications and adenosine receptor affinity. For instance, 4-amino[1,2,4]triazolo[4,3-a]quinoxalines demonstrated potential as rapid-acting antidepressant agents through acute administration in behavioral despair models, indicating their therapeutic potential in treating depression and their binding affinity to adenosine A1 and A2 receptors (Sarges et al., 1990).

Adenosine Receptor Antagonism

The exploration of 2-arylpyrazolo[3,4-c]quinolin-4-ones and derivatives has led to the discovery of compounds with nanomolar affinity toward the human A3 adenosine receptor subtype. Some of these compounds, by virtue of their specific substituents, have shown high potency and selectivity as hA3 receptor antagonists, demonstrating their potential for therapeutic applications in conditions like cerebral ischemia (Colotta et al., 2007).

Antibacterial and Antimicrobial Activities

Several derivatives of quinoxalin-2-carboxamides were synthesized and evaluated for their 5-HT3 receptor antagonism, with significant implications for therapeutic interventions in gastrointestinal disorders. Among these compounds, specific derivatives emerged as potent compounds, suggesting their utility in developing new treatments (Mahesh et al., 2011).

Propriétés

IUPAC Name |

N-[4-(4-ethylpiperazin-1-yl)phenyl]benzo[g]quinolin-4-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H26N4/c1-2-28-13-15-29(16-14-28)22-9-7-21(8-10-22)27-24-11-12-26-25-18-20-6-4-3-5-19(20)17-23(24)25/h3-12,17-18H,2,13-16H2,1H3,(H,26,27) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGVVQTVRBTWGJA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(CC1)C2=CC=C(C=C2)NC3=CC=NC4=CC5=CC=CC=C5C=C34 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H26N4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10921777 |

Source

|

| Record name | N-[4-(4-Ethylpiperazin-1-yl)phenyl]benzo[g]quinolin-4(1H)-imine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10921777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

382.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

n-[4-(4-Ethylpiperazin-1-yl)phenyl]benzo[g]quinolin-4-amine | |

CAS RN |

115618-99-0 |

Source

|

| Record name | Quinoprazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115618990 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-[4-(4-Ethylpiperazin-1-yl)phenyl]benzo[g]quinolin-4(1H)-imine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10921777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Naphtho[2,3-k]fluoranthene](/img/structure/B48562.png)

![2-Cyclopentyl-1H-imidazo[4,5-B]pyridine](/img/structure/B48565.png)

![1,2-Dimethyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B48566.png)

![1-Azabicyclo[3.2.0]heptane-2,7-dione](/img/structure/B48567.png)

![3-[(Carboxymethyl)thio]-5,7-dibromo-4H-1,2,4-benzothiadiazine 1,1-dioxide](/img/structure/B48575.png)

![Benzo[b]perylene](/img/structure/B48583.png)